N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
Overview
Description
N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a heterocyclic compound that features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities and applications in various fields. The compound’s structure includes a cyclohexyl group, a phenyl group, and a benzamide moiety, making it a complex and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide typically involves the oxidative cyclization of N-acyl hydrazones or the reaction of aromatic hydrazides with aromatic aldehydes through dehydrative cyclization of 1,2-diacylhydrazines . Common reagents used in these reactions include lead tetraacetate, lead dioxide, potassium permanganate, chloramine-T, mercury(II) oxide-iodine, ferric chloride, and iodobenzenediacetate .
Industrial Production Methods
Industrial production methods for this compound often utilize microwave-accelerated solvent-free conditions to enhance the efficiency and yield of the reaction. The use of melamine-formaldehyde resin supported sulfuric acid as a dehydration reagent is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate and lead tetraacetate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, lead tetraacetate.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s oxadiazole ring is known to interact with various enzymes and receptors, leading to its diverse biological activities. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting its antioxidant effects .
Comparison with Similar Compounds
N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide can be compared with other similar compounds, such as:
3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide: Lacks the cyclohexyl group, which may affect its biological activity and chemical properties.
N-cyclohexyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide: The presence of a methyl group instead of a phenyl group can lead to different reactivity and biological effects.
N-cyclohexyl-3-(5-phenyl-1,2,4-oxadiazol-2-yl)benzamide: The change in the position of nitrogen atoms in the oxadiazole ring can significantly alter the compound’s properties and applications.
Properties
IUPAC Name |
N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-19(22-18-12-5-2-6-13-18)16-10-7-11-17(14-16)21-24-23-20(26-21)15-8-3-1-4-9-15/h1,3-4,7-11,14,18H,2,5-6,12-13H2,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJUHPBZBUDCFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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